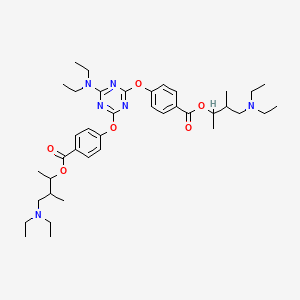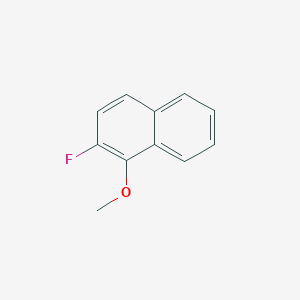
2-Fluoro-1-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methoxynaphthalene is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods: For industrial production, the process is scaled up, ensuring the availability of raw materials and optimizing reaction conditions to achieve high yields and purity. The use of safer and more efficient fluorinating agents is preferred to avoid hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-aldehyde.
Reduction: Formation of 2-fluoro-1-methylnaphthalene.
Scientific Research Applications
2-Fluoro-1-methoxynaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-1-methoxynaphthalene exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in specific biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules, facilitating its use in various applications .
Comparison with Similar Compounds
- 2-Fluoronaphthalene
- 1-Methoxynaphthalene
- 2-Methoxynaphthalene
Comparison: Compared to its analogs, 2-Fluoro-1-methoxynaphthalene exhibits unique reactivity due to the presence of both fluorine and methoxy groups. This dual substitution pattern allows for a broader range of chemical reactions and applications. For instance, 2-Fluoronaphthalene lacks the methoxy group, limiting its solubility and reactivity in certain conditions. Similarly, 1-Methoxynaphthalene and 2-Methoxynaphthalene do not have the fluorine atom, which reduces their potential for specific substitution reactions .
Properties
CAS No. |
88288-00-0 |
|---|---|
Molecular Formula |
C11H9FO |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-fluoro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |
InChI Key |
BHMMYIVPMDOGME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


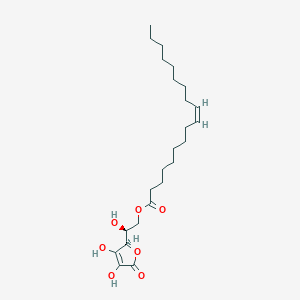
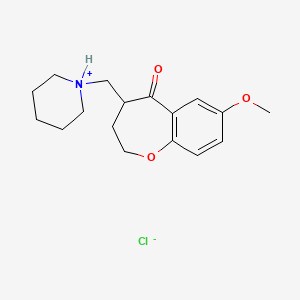
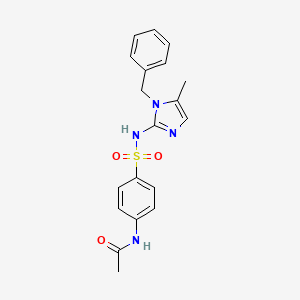

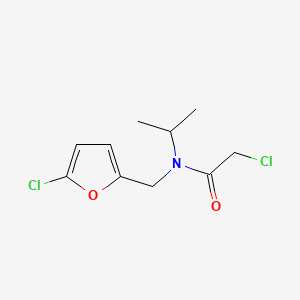
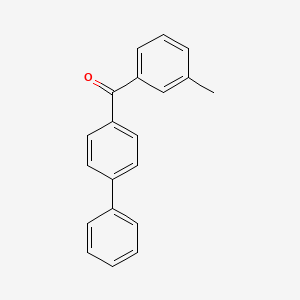



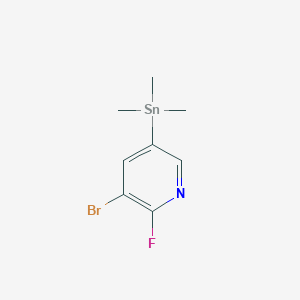

![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

